3-Oxa-7-azabicyclo[3.3.1]nonane

Lipophilicity Drug-likeness Solubility

3-Oxa-7-azabicyclo[3.3.1]nonane is a bicyclic heterocycle containing both oxygen and nitrogen atoms within a [3.3.1]nonane framework. It serves as a conformationally constrained scaffold in medicinal chemistry, notably as a core template for G-protein-coupled receptor GPR119 modulators.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 280-75-1
Cat. No. B1422432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-7-azabicyclo[3.3.1]nonane
CAS280-75-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1C2CNCC1COC2
InChIInChI=1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2
InChIKeyDTGDMYHJFTVULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-7-azabicyclo[3.3.1]nonane (CAS 280-75-1): Key Physicochemical and Structural Baseline for Procurement Evaluation


3-Oxa-7-azabicyclo[3.3.1]nonane is a bicyclic heterocycle containing both oxygen and nitrogen atoms within a [3.3.1]nonane framework [1]. It serves as a conformationally constrained scaffold in medicinal chemistry, notably as a core template for G-protein-coupled receptor GPR119 modulators [1]. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol and a topological polar surface area (TPSA) of 21.3 Ų [1].

Why Closest Analogs Cannot Replace 3-Oxa-7-azabicyclo[3.3.1]nonane: Physicochemical and Conformational Divergence


Simple isosteric replacement of the oxygen atom with sulfur or carbon in the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold leads to significant shifts in lipophilicity, polar surface area, and conformational dynamics [1]. These changes affect aqueous solubility, hydrogen-bonding capacity, and the energy landscape of the bicyclic system, making the oxa variant uniquely suited for applications requiring balanced hydrophilicity and conformational flexibility [1]. Generic substitution without quantitative verification risks altering pharmacokinetic or target-binding profiles.

3-Oxa-7-azabicyclo[3.3.1]nonane: Head-to-Head Quantified Differentiation from the 3-Thia Analog


Reduced Lipophilicity (ΔLogP ≈ -0.39) Enhances Aqueous Compatibility Relative to 3-Thia Congener

The 3-oxa scaffold exhibits a significantly lower predicted octanol-water partition coefficient (LogP 0.57) compared to its 3-thia analog (LogP 0.96) . This corresponds to an approximately 2.5-fold reduction in lipophilicity, favoring aqueous solubility and potentially reducing off-target binding to lipophilic protein sites.

Lipophilicity Drug-likeness Solubility

Higher Topological Polar Surface Area (TPSA 21.3 vs 12.0 Ų) Increases Hydrogen-Bonding Capacity

The 3-oxa analog provides a TPSA of 21.3 Ų, nearly 1.8-fold greater than the 3-thia analog's 12.0 Ų [1]. This additional polar surface area, contributed by the oxygen heteroatom, enhances the molecule's ability to engage in hydrogen-bonding interactions with biological targets or solvents, while still remaining within the typical oral drug-like TPSA threshold (<140 Ų).

Polar surface area Hydrogen bonding Permeability

Conformational Flexibility: Low Chair-Chair ↔ Boat-Chair Barrier (ΔE ≈ 1.5 kcal/mol) Enables Adaptable Binding

Ab initio calculations (MP4/6-31G) on the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one system reveal an energy difference of only 1.5 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers [1]. NMR NOESY experiments further indicate a predominance of the BC form in solution for the oxa-containing ketone, whereas the sulfur counterpart suffered from severe signal overlap, hindering detailed conformational analysis [1]. This suggests that the oxa scaffold may offer a more experimentally tractable and biologically adaptable conformational landscape.

Conformational analysis Molecular flexibility Induced fit

Procurement-Driven Application Scenarios for 3-Oxa-7-azabicyclo[3.3.1]nonane Based on Quantitative Differentiators


Hydrophilic Scaffold for Oral Drug Discovery Programs

Use 3-oxa-7-azabicyclo[3.3.1]nonane as a core scaffold when designing compounds requiring moderate lipophilicity (LogP ~0.6) to enhance oral absorption and reduce metabolic clearance. Its lower LogP relative to the 3-thia analog makes it suitable for targets where excessive lipophilicity would compromise solubility or safety .

GPR119 Agonist Lead Optimization

Employ the 3-oxa-7-azabicyclo[3.3.1]nonane template for synthesizing GPR119 modulators, as described in patent literature. The scaffold's conformational flexibility (ΔE ≈ 1.5 kcal/mol) may allow fine-tuning of ligand–receptor interactions, while its TPSA of 21.3 Ų supports favorable drug-like properties [1].

Conformational Dynamics Studies of Bicyclic Amines

Leverage the oxa scaffold's well-resolved NMR spectroscopic behavior to study chair-chair/boat-chair equilibria in solution. This provides a model system for understanding how heteroatom substitution influences bicyclic amine conformations, aiding in the rational design of constrained peptidomimetics [2].

Fragment-Based Drug Discovery (FBDD) Libraries

Include 3-oxa-7-azabicyclo[3.3.1]nonane in fragment libraries where balanced polarity and conformational adaptability are desired. Its low molecular weight (127 Da) and favorable TPSA/LogP profile meet fragment-likeness criteria while offering synthetic handles for further elaboration .

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